4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoicacid
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Overview
Description
Preparation Methods
The preparation of 4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid involves the use of tert-butoxycarbonyl (Boc) as a protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Industrial production methods may involve heating a mixture of the amine to be protected and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .
Chemical Reactions Analysis
4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like AlCl3.
Scientific Research Applications
4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid has a wide range of scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to 4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid include other Boc-protected amino acids and derivatives. These compounds share the common feature of having a Boc group as a protecting group for amines. 4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid is unique due to its specific structure and properties, which make it suitable for various applications in research and industry .
Properties
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)20-13(19)16-15(9-5-4-6-10-15)11-7-8-12(17)18/h4-11H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTMQMDGZGZDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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